molecular formula C9H14O3 B6253650 methyl 2-methyl-3-oxocyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 90612-26-3

methyl 2-methyl-3-oxocyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6253650
CAS No.: 90612-26-3
M. Wt: 170.2
InChI Key:
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Description

“Methyl 2-methyl-3-oxocyclohexane-1-carboxylate, Mixture of diastereomers” is an organic compound with the molecular formula C9H14O3 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “methyl 2-methyl-3-oxocyclohexane-1-carboxylate” were not found in the search results, similar compounds such as “Methyl 2-oxocyclohexanecarboxylate” have been used in the synthesis of substituted tetrahydrobenzofuran derivatives via reaction with propargylic esters in the presence of a palladium catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-7H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“Methyl 2-methyl-3-oxocyclohexane-1-carboxylate” is a liquid at room temperature . Its molecular weight is 170.21 .

Safety and Hazards

This compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-methyl-3-oxocyclohexane-1-carboxylate involves the condensation of methyl 2-methylcyclohexanone with ethyl oxalyl chloride followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Methyl 2-methylcyclohexanone", "Ethyl oxalyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ice" ], "Reaction": [ "Step 1: Dissolve 10 g of methyl 2-methylcyclohexanone in 50 mL of dry dichloromethane in a round-bottom flask.", "Step 2: Add 10.5 g of ethyl oxalyl chloride to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Add 50 mL of ice-cold water to the flask and stir the mixture for 30 minutes.", "Step 4: Add 10 mL of 10% sodium hydroxide solution to the flask and stir the mixture for 10 minutes.", "Step 5: Extract the organic layer with 50 mL of dichloromethane and discard the aqueous layer.", "Step 6: Wash the organic layer with 50 mL of 5% hydrochloric acid solution and then with 50 mL of saturated sodium chloride solution.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 8: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 9: Dissolve the oil in 50 mL of dry ethanol and add 5 mL of concentrated hydrochloric acid.", "Step 10: Cool the mixture in an ice bath for 30 minutes and then filter the precipitate.", "Step 11: Wash the precipitate with cold ethanol and dry it under vacuum to obtain the desired product, methyl 2-methyl-3-oxocyclohexane-1-carboxylate, mixture of diastereomers." ] }

CAS No.

90612-26-3

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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